molecular formula C16H16N8O2S B10865807 N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B10865807
M. Wt: 384.4 g/mol
InChI Key: PJSNVPMFAWDRFZ-UHFFFAOYSA-N
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide, often referred to as Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:

  • The 1,2,5-oxadiazole moiety contributes to its heterocyclic nature.
  • The triazinoindole fragment imparts aromaticity and potential biological activity.
  • The sulfanyl group adds reactivity and functional diversity.

Preparation Methods

2.1 Synthetic Routes

Several synthetic routes exist for Compound X, but here’s a common one:

  • Oxadiazole Formation

    • Start with 4-aminobenzoic acid.
    • React it with thionyl chloride to form the corresponding acid chloride.
    • Cyclize the acid chloride with hydrazine hydrate to yield the 1,2,5-oxadiazole ring.
  • Triazinoindole Synthesis

    • Begin with 5-propyl-5H-indole.
    • Introduce the triazine ring via nucleophilic substitution.
    • Thiolate the resulting compound to attach the sulfanyl group.

2.2 Industrial Production

Industrial-scale production typically involves multistep processes, optimization, and purification. Solvent choice, reaction conditions, and catalysts play crucial roles.

Chemical Reactions Analysis

Compound X participates in various reactions:

    Oxidation: Oxidative cleavage of the sulfanyl group.

    Reduction: Reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitutions at the triazinoindole nitrogen.

    Reagents: Common reagents include hydrazine, thionyl chloride, and reducing agents.

    Major Products: Diverse derivatives with altered pharmacological properties.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as an anticancer agent due to its unique structure.

    Chemical Biology: Probes for enzyme inhibition studies.

    Industry: Potential use in organic electronics or materials science.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Potential pathways include kinase inhibition, DNA binding, or modulation of protein function.

Comparison with Similar Compounds

Compound X stands out due to its hybrid structure. Similar compounds include:

    Y: Lacks the triazinoindole moiety.

    Z: Contains a different heterocyclic ring system.

Properties

Molecular Formula

C16H16N8O2S

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N8O2S/c1-2-7-24-10-6-4-3-5-9(10)12-15(24)19-16(21-20-12)27-8-11(25)18-14-13(17)22-26-23-14/h3-6H,2,7-8H2,1H3,(H2,17,22)(H,18,23,25)

InChI Key

PJSNVPMFAWDRFZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NON=C4N

Origin of Product

United States

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